molecular formula C25H22N2O5S B14092727 1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14092727
M. Wt: 462.5 g/mol
InChI Key: FLODZBZOARNZTE-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

The synthesis of 1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the dimethoxyphenyl and dimethylthiazolyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the structure, often using reagents like hydrogen or halogens.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2,3-Dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    1-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1-penten-3-one: This compound has a similar dimethoxyphenyl group but differs in its overall structure and functional groups.

    2-(4,5-Dimethyl-1,3-thiazol-2-yl)-7-methylchromeno[2,3-c]pyrrole-3,9-dione: This compound shares the chromeno[2,3-c]pyrrole core but lacks the dimethoxyphenyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C25H22N2O5S

Molecular Weight

462.5 g/mol

IUPAC Name

1-(2,3-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H22N2O5S/c1-12-9-10-17-16(11-12)21(28)19-20(15-7-6-8-18(30-4)22(15)31-5)27(24(29)23(19)32-17)25-26-13(2)14(3)33-25/h6-11,20H,1-5H3

InChI Key

FLODZBZOARNZTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C)C)C5=C(C(=CC=C5)OC)OC

Origin of Product

United States

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